molecular formula C14H9Cl2N3O4 B5855606 N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide

N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide

Cat. No. B5855606
M. Wt: 354.1 g/mol
InChI Key: ZCKIRYYPWFCYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide, also known as DCB-N, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide involves the inhibition of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from arginine. N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide binds to the active site of NOS and prevents the conversion of arginine to NO, leading to a decrease in NO production. This inhibition of NOS has been shown to have a variety of effects on cells and tissues, including the induction of apoptosis, inhibition of angiogenesis, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide are dependent on the specific cell type and tissue being studied. In cancer cells, N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to induce apoptosis by activating the caspase pathway. In endothelial cells, N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide inhibits angiogenesis by decreasing the production of vascular endothelial growth factor (VEGF). In neurons, N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to modulate synaptic plasticity by regulating the release of neurotransmitters such as glutamate and GABA.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide in lab experiments is its specificity for NOS inhibition, which allows for the study of the effects of NO on cells and tissues. Additionally, N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to have low toxicity and high stability, making it a suitable tool for long-term experiments. However, one limitation of using N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide is its relatively low potency compared to other NOS inhibitors, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for the study of N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide. One direction is the development of more potent and selective NOS inhibitors based on the structure of N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide. Another direction is the study of the effects of N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide on other cell types and tissues, such as immune cells and the cardiovascular system. Additionally, the use of N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide in combination with other drugs or therapies may lead to improved efficacy in cancer treatment or other diseases.

Synthesis Methods

N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide can be synthesized through a series of chemical reactions. The starting material for the synthesis is 4-nitrobenzenecarboximidamide, which is reacted with 2,5-dichlorobenzoyl chloride in the presence of a base to obtain N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide. The synthesis method has been optimized to obtain high yields and purity of N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide.

Scientific Research Applications

N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide has been studied for its potential as a tool to study the role of nitric oxide in synaptic plasticity. In drug discovery, N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O4/c15-9-3-6-12(16)11(7-9)14(20)23-18-13(17)8-1-4-10(5-2-8)19(21)22/h1-7H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKIRYYPWFCYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)C2=C(C=CC(=C2)Cl)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OC(=O)C2=C(C=CC(=C2)Cl)Cl)/N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2,5-dichlorobenzoate

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